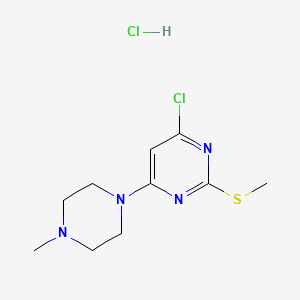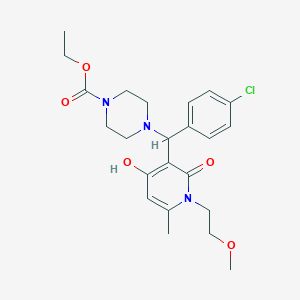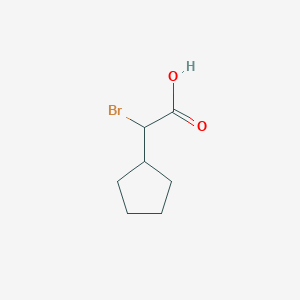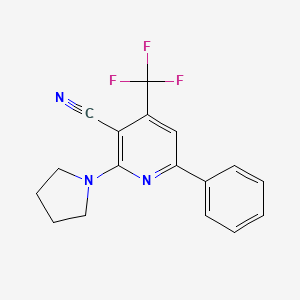![molecular formula C23H20N4O4 B2700868 2-(1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide CAS No. 1251602-48-8](/img/structure/B2700868.png)
2-(1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidinones and their derivatives, such as pyrido[2,3-d]pyrimidin-4-ones, are a class of compounds that have been studied for their potential applications in medicinal chemistry . They are often used as building blocks in the synthesis of various bioactive compounds .
Synthesis Analysis
The synthesis of pyrimidinone derivatives often involves reactions like the Knoevenagel-Michael cyclocondensation . In one study, an operationally simple reaction was devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one .Molecular Structure Analysis
The molecular structure of these compounds typically includes a pyrimidinone core, which can be substituted at various positions to create a wide range of derivatives .Chemical Reactions Analysis
Pyrimidinone derivatives can undergo various chemical reactions. For instance, a metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones has been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their structure. For instance, the molecular weight of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine is 135.1267 , while that of 4H-Pyrido[1,2-a]pyrimidin-4-one, 3,6-dimethyl- is 174.1992 .Applications De Recherche Scientifique
Synthesis and Antimicrobial Applications
- Antimicrobial and Antifungal Derivatives : Research has focused on creating pyrazole, pyrimidine, and triazolo derivatives with significant antimicrobial and antifungal properties. These studies involve complex synthesis pathways, aiming to discover novel compounds that can serve as potent antimicrobial agents against a range of pathogens (Abunada et al., 2008), (Bondock et al., 2008).
Catalyst-Free Synthesis in Water
- Environmentally Benign Methods : A notable advancement is the development of catalyst-free synthesis methods in aqueous media, highlighting an environmentally friendly approach to chemical synthesis. This methodological innovation enables the efficient creation of benzofuranyl derivatives under mild conditions, presenting a significant step towards greener chemistry (Liu et al., 2012).
Anticancer Activity
- Cytotoxicity Against Cancer Cell Lines : Some studies have focused on the design and synthesis of acetamide derivatives with observed cytotoxic activity against various cancer cell lines. This research aims to uncover new anticancer agents, contributing to the ongoing search for more effective cancer treatments (Al-Sanea et al., 2020).
Synthesis of Novel Heterocyclic Compounds
- Diverse Heterocyclic Chemistries : Extensive work has been conducted in synthesizing novel heterocyclic compounds, including thiopyrimidine, thiazolopyrimidine, and various other derivatives starting from unique key intermediates. These efforts aim at expanding the chemical space of potential therapeutic agents with varied biological activities (Hawas et al., 2012), (Maddila et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[1-[(4-cyanophenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-3-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-14(2)25-19(28)13-27-22(29)21-20(17-5-3-4-6-18(17)31-21)26(23(27)30)12-16-9-7-15(11-24)8-10-16/h3-10,14H,12-13H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKQCNJJYDMGSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride](/img/structure/B2700787.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2700790.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2700795.png)
![3-cyclopentyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2700798.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2700799.png)


![1-[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2700804.png)

![1-[(2-methyl-1H-indol-5-yl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2700806.png)

![N-methyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenylacetamide](/img/structure/B2700808.png)
